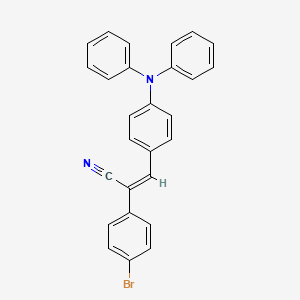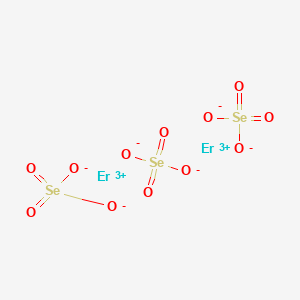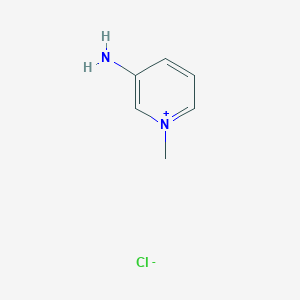![molecular formula C38H20N4O B12833075 9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile)](/img/structure/B12833075.png)
9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile) is a complex organic compound that features a dibenzofuran core linked to two carbazole units, each bearing a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile) typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Attachment of Carbazole Units: The carbazole units are then attached to the dibenzofuran core through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Introduction of Carbonitrile Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonitrile groups, converting them to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the dibenzofuran or carbazole units are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism by which 9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile) exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9’-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole)
- 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan
- 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan
Uniqueness
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile) is unique due to the presence of carbonitrile groups on the carbazole units, which can significantly alter its chemical reactivity and interaction with other molecules. This makes it distinct from other similar compounds that lack these functional groups.
Propriétés
Formule moléculaire |
C38H20N4O |
|---|---|
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
9-[8-(3-cyanocarbazol-9-yl)dibenzofuran-2-yl]carbazole-3-carbonitrile |
InChI |
InChI=1S/C38H20N4O/c39-21-23-9-13-35-29(17-23)27-5-1-3-7-33(27)41(35)25-11-15-37-31(19-25)32-20-26(12-16-38(32)43-37)42-34-8-4-2-6-28(34)30-18-24(22-40)10-14-36(30)42/h1-20H |
Clé InChI |
OZRBXIDZLXILMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)N7C8=C(C=C(C=C8)C#N)C9=CC=CC=C97)C=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)







![2-(tert-Butyl) 7-methyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12833039.png)



